Disperse Blue 1 chemical structure and properties
Disperse Blue 1 chemical structure and properties
An In-depth Technical Guide to Disperse Blue 1
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Disperse Blue 1 (C.I. 64500), an anthraquinone-based dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information.
Chemical Identity and Structure
Disperse Blue 1 is an anthraquinone dye characterized by four amino groups attached to the anthraquinone core.[1] Its formal IUPAC name is 1,4,5,8-tetraaminoanthracene-9,10-dione.[1][2] The principal color component of the commercial dye is 1,4,5,8-tetraaminoanthraquinone.[2] Commercial preparations often contain the primary dyestuff mixed with structurally related compounds, water, and lignosulfonate dispersants.[2][3] For example, some products are marketed with a dye content of approximately 30% to 50%.[2][4][5]
The chemical structure and identity of Disperse Blue 1 are summarized below.
Table 1: Chemical Identifiers for Disperse Blue 1
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 1,4,5,8-tetraaminoanthracene-9,10-dione | [1][2][6] |
| CAS Number | 2475-45-8 | [2][7][8][9][10] |
| Molecular Formula | C₁₄H₁₂N₄O₂ | [1][8][9][10] |
| Molecular Weight | 268.27 g/mol | [1][8][9] |
| Colour Index No. | 64500 | [2][4][9] |
| EC Number | 219-603-7 | [4][11] |
| InChI Key | JSFUMBWFPQSADC-UHFFFAOYSA-N | [1][10] |
| Canonical SMILES | C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)N)N | [1] |
| Synonyms | C.I. Disperse Blue 1, 1,4,5,8-Tetraaminoanthraquinone, C.I. Solvent Blue 18, Acetate Blue G |[2][6][8][12] |
Physicochemical and Spectral Properties
Disperse Blue 1 is a blue-black microcrystalline powder.[2][6] As a disperse dye, it is characterized by low water solubility and is typically applied to synthetic fibers from an aqueous dispersion.[4][13] It is soluble in acetone, ethanol, and cellosolve, and slightly soluble in benzene and linseed oil.[2][6][9]
Table 2: Physicochemical Properties of Disperse Blue 1
| Property | Value | Reference |
|---|---|---|
| Physical Description | Blue-black microcrystalline powder | [2] |
| Melting Point | 332 °C | [1][2][4][12] |
| Water Solubility | 30 µg/L at 25°C | [2] |
| Solubility in other solvents | Soluble in acetone, ethanol, cellosolve; Slightly soluble in benzene, linseed oil | [2][6][9] |
| Vapour Pressure | 1.37 × 10⁻⁵ mm Hg (calculated) | [2] |
| Octanol/Water Partition Coefficient (log P) | -0.05 |[2] |
The spectral properties of Disperse Blue 1 are crucial for its identification and quantification.
Table 3: Spectral Data for Disperse Blue 1
| Spectral Type | Wavelength (λmax) / Details | Reference |
|---|---|---|
| UV-Vis | 607 nm, 615 nm | [1][4][6] |
| Infrared (IR) | Spectral data have been reported | [2] |
| Nuclear Magnetic Resonance (NMR) | Spectral data have been reported | [2] |
| Mass Spectrometry | Monoisotopic Mass: 268.09602564 Da |[6][14] |
Synthesis and Experimental Protocols
General Synthesis Pathway
Disperse Blue 1 can be synthesized through a multi-step process starting from 1,5-diaminoanthraquinone or a mixture of dinitroanthraquinones.[2][9] The most common methods involve acylation, nitration, hydrolysis, and reduction.[1][2][15]
A generalized workflow for one of the primary synthesis methods is outlined below.
Caption: General synthesis workflow for Disperse Blue 1.
Detailed Protocol Steps:
-
Acylation : 1,5-Diaminoanthraquinone is treated with oxalic acid under heated conditions.[1][15] This step protects the initial amino groups.
-
Nitration : The resulting acylated product is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.[1][2][15]
-
Hydrolysis and Reduction : The nitrated intermediate undergoes hydrolysis to remove the oxalic acid protecting groups, followed by a reduction step (e.g., using sodium dithionite) to convert the nitro groups to amino groups, yielding the final 1,4,5,8-tetraaminoanthraquinone structure.[1][2]
An alternative method involves the reduction of a mixture of 1,5- and 1,8-dinitroanthraquinone to the corresponding diamino compounds, which then undergo acetylation, nitration, reduction, and hydrolysis.[2][15]
Analytical Determination in Workplace Air
A validated method exists for determining the concentration of Disperse Blue 1 in workplace air, which is crucial for assessing occupational exposure.[16] The method utilizes high-performance liquid chromatography (HPLC) with a diode-array detector (DAD).[16]
Caption: Analytical workflow for Disperse Blue 1 in air samples.
Detailed Protocol:
-
Sample Collection : Air containing Disperse Blue 1 is drawn through a cellulose filter.[16]
-
Sample Preparation : The substance adsorbed on the filter is eluted with methanol to create the analytical solution.[16]
-
Instrumentation : The analysis is performed using an HPLC system with a DAD.[16]
-
Chromatographic Conditions :
-
Performance : The method has a measurement range of 0.01-0.2 mg/m³ for a 720 L air sample, with a limit of detection (LOD) of 0.52 ng/mL and a limit of quantification (LOQ) of 1.6 ng/mL.[16]
Other analytical methods include spectrophotometry for determining the dye sorbed on polyester fibers and polarography for analysis in environmental and biological samples.[2][15]
Industrial and Research Applications
Disperse Blue 1 has a history of use in several industrial applications:
-
Textile Dyeing : It is primarily used as a disperse dye for synthetic fibers such as nylon, polyester, cellulose acetate, and triacetate.[1][2][5]
-
Plastics and Resins : The dye has been used for surface dyeing of thermoplastics and as a solvent dye in cellulose acetate plastics.[2][5][6]
-
Hair Colorant : In the United States, it has been used in semi-permanent hair color formulations at concentrations below 1%.[2][6][17]
-
Biological Staining : It serves as a staining agent in hematology and histology for visualizing cellular structures.[4][5]
Safety and Toxicology
Disperse Blue 1 is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), based on sufficient evidence of carcinogenicity in experimental animals.[11]
-
Hazards : It is known to cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[11][13]
-
Carcinogenicity : Studies in rats showed clear evidence of carcinogenicity, with increased incidences of urinary bladder neoplasms.[11][13] This effect is suggested to be associated with the formation of bladder calculi in animals, a mechanism not expected to be relevant to humans.[17]
-
Dermal Absorption : In vitro studies indicate that Disperse Blue 1 is poorly absorbed through the skin.[17]
-
Handling Precautions : Due to its hazardous properties, handling requires a well-ventilated area, personal protective equipment (including gloves, eye protection, and respiratory protection), and avoidance of dust formation.[11][18][19]
References
- 1. Disperse Blue 1 | 2475-45-8 | Benchchem [benchchem.com]
- 2. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. 分散蓝 1 Dye content 30 % | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Disperse Blue 1 | CAS 2475-45-8 | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. Disperse Blue 1 [webbook.nist.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. PubChemLite - Disperse blue 1 (C14H12N4O2) [pubchemlite.lcsb.uni.lu]
- 15. Buy Disperse blue 1 | 2475-45-8 [smolecule.com]
- 16. researchgate.net [researchgate.net]
- 17. cosmeticsinfo.org [cosmeticsinfo.org]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. C.I. DISPERSE BLUE 1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
